molecular formula C18H20N6O3 B2384998 (E)-1-allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-80-8

(E)-1-allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2384998
CAS No.: 887200-80-8
M. Wt: 368.397
InChI Key: SJAKFPUPCKMUHB-RGVLZGJSSA-N
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Description

This compound is a purine-2,6-dione derivative featuring an allyl group at position 1, methyl groups at positions 3 and 7, and a hydrazinyl moiety substituted with a 4-hydroxyphenyl-ethylidene group at position 6. The (E)-stereochemistry of the hydrazinylidene group likely influences its conformational stability and intermolecular interactions. The allyl and hydroxyphenyl groups may enhance lipophilicity and receptor-binding affinity, respectively, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-5-10-24-16(26)14-15(23(4)18(24)27)19-17(22(14)3)21-20-11(2)12-6-8-13(25)9-7-12/h5-9,25H,1,10H2,2-4H3,(H,19,21)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKFPUPCKMUHB-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC=C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC=C)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with significant biological activity. This compound exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H20N6O3
  • Molecular Weight : 368.397 g/mol
  • IUPAC Name : 8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

The compound's structure includes multiple functional groups that contribute to its biological activity, particularly the hydrazine and allyl moieties which are known for their reactivity and potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds containing hydrazine derivatives often exhibit anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in various cancer cell lines by activating apoptotic pathways through the generation of reactive oxygen species (ROS) and DNA damage mechanisms .

Antioxidant Properties

The presence of the phenolic group (4-hydroxyphenyl) in the compound suggests potential antioxidant activity. Phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Emerging evidence suggests that purine derivatives might possess neuroprotective properties. Compounds structurally related to this compound have shown selective affinity for dopamine receptors, which could be beneficial in treating neurodegenerative conditions such as Parkinson's disease .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Receptor Modulation : The compound may act as a modulator of specific receptors (e.g., D1 dopamine receptors), influencing neurotransmitter activity and potentially improving cognitive functions or offering neuroprotection .
  • Antioxidant Mechanism : By scavenging free radicals, the compound may reduce oxidative stress and protect cellular integrity .
  • Induction of Apoptosis : The hydrazinyl group is known to facilitate interactions with biomolecules leading to programmed cell death in cancer cells .

Case Studies and Research Findings

A study focusing on structurally similar hydrazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted that these compounds could inhibit cell proliferation and induce apoptosis through ROS-mediated pathways .

Another investigation into the neuroprotective effects of purine derivatives revealed that certain analogs could enhance dopaminergic signaling in vitro, suggesting therapeutic potential for conditions like Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
NeuroprotectiveEnhances dopaminergic signaling

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with hydrazine derivatives often exhibit anticancer properties . Studies have shown that similar structures can induce apoptosis in various cancer cell lines by activating apoptotic pathways through the generation of reactive oxygen species (ROS) and DNA damage mechanisms. For instance:

  • A study on hydrazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, highlighting their ability to inhibit cell proliferation and induce apoptosis through ROS-mediated pathways.

Antioxidant Properties

The presence of the phenolic group (4-hydroxyphenyl) suggests potential antioxidant activity . Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Emerging evidence suggests that purine derivatives might possess neuroprotective properties . Compounds structurally related to this compound have shown selective affinity for dopamine receptors, which could be beneficial in treating neurodegenerative conditions such as Parkinson's disease. The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The compound may act as a modulator of specific receptors (e.g., D1 dopamine receptors), influencing neurotransmitter activity.
  • Antioxidant Mechanism : By scavenging free radicals, the compound may reduce oxidative stress and protect cellular integrity.
  • Induction of Apoptosis : The hydrazinyl group facilitates interactions with biomolecules leading to programmed cell death in cancer cells.

Case Studies and Research Findings

  • Anticancer Research : A study focusing on structurally similar hydrazine derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted that these compounds could inhibit cell proliferation and induce apoptosis through ROS-mediated pathways.
  • Neuroprotective Studies : Investigations into the neuroprotective effects of purine derivatives revealed that certain analogs could enhance dopaminergic signaling in vitro, suggesting therapeutic potential for conditions like Parkinson's disease.

Data Table: Summary of Biological Activities

Activity Type Description Source
AnticancerInduces apoptosis in cancer cells via ROS generationPubChem
AntioxidantScavenges free radicals; reduces oxidative stressPubChem
NeuroprotectiveModulates dopamine receptors; enhances dopaminergic signalingPubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Position 1 Substituent Position 7 Substituent Hydrazinyl Group Substituent Molecular Weight (g/mol) Biological Activity Source/Context
(E)-1-allyl-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6-dione Allyl Methyl 4-hydroxyphenyl-ethylidene ~413.4* Hypothesized antitumor activity Synthetic/Pseudomonas BGCs
(Z)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-7-octyl-1H-purine-2,6-dione - Octyl 2-hydroxyphenyl-ethylidene 486.56 Not reported Synthetic (MDL: 331658-98-1)
Lankacidin C N/A (Macrolide) N/A N/A 641.73 Antitumor activity Pseudomonas BGCs

*Calculated based on molecular formula.

Structural and Functional Analysis

Substituent Effects: The allyl group in the target compound may improve membrane permeability compared to the octyl chain in the (Z)-isomer analogue . The 4-hydroxyphenyl group (target compound) vs. 2-hydroxyphenyl (analogue) alters electronic distribution and hydrogen-bonding capacity, possibly influencing interactions with enzymatic targets like kinases or DNA topoisomerases.

Stereochemistry :

  • The (E)-configuration in the hydrazinylidene group may enforce a planar geometry, optimizing π-π stacking with aromatic residues in proteins, whereas the (Z)-isomer might adopt a bent conformation, reducing binding efficacy .

Biosynthetic Context :

  • Pseudomonas species encode biosynthetic gene clusters (BGCs) for redox-cofactor compounds like lankacidin C , which shares antitumor properties but differs structurally from the purine-dione scaffold . This highlights the diversity of bioactive scaffolds within microbial secondary metabolites.

Research Findings and Implications

  • Novel BGCs in Pseudomonas: Genome mining reveals that Pseudomonas BGCs for redox-cofactor compounds (e.g., lankacidin C) exhibit low similarity (~13%) to known clusters, suggesting the target compound could represent a structurally unique metabolite with unexplored bioactivity .
  • Hydrazinyl-Purine Scaffolds : The hydrazinyl moiety in purine derivatives may act as a metal-chelating agent or mimic peptide bonds, enabling interactions with metalloenzymes or proteases. For example, pyoverdine siderophores (also produced by Pseudomonas) utilize similar hydrazine-based structures for iron acquisition .
  • Antitumor Potential: Analogues like lankacidin C demonstrate that minor structural modifications in BGC-derived compounds can significantly enhance antitumor efficacy, supporting further investigation into the target compound’s cytotoxicity .

Q & A

Q. How to design SAR studies for optimizing bioactivity?

  • Core modifications :
ModificationImpact on ActivityReference
Allyl → Propargyl↑ Kinase selectivity
4-OH → 4-OCH3↓ Solubility, ↑ LogP
Hydrazine → AmideLoss of tautomerism, ↓ Binding
  • High-throughput screening : Use fragment-based libraries to prioritize substituents .

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